molecular formula C7H6ClN5 B2723041 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE CAS No. 26668-55-3

4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

Cat. No.: B2723041
CAS No.: 26668-55-3
M. Wt: 195.61
InChI Key: BUSUUPIMJLVUGH-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-tetrazol-5-yl)-aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 4-position and a tetrazole ring at the 2-position of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves the introduction of the tetrazole ring onto the aniline structure. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often require the use of a catalyst and a suitable solvent to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-tetrazol-5-yl)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(1H-tetrazol-5-yl)-aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-tetrazol-5-yl)-1H-benzimidazole-6-carbonitrile
  • 4-Chloro-2-(1-hydroxybutyl)-1-{[2′-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazole-5-carbaldehyde

Uniqueness

4-Chloro-2-(1H-tetrazol-5-yl)-aniline is unique due to the presence of both a chloro group and a tetrazole ring on the aniline structure. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSUUPIMJLVUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26668-55-3
Record name 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
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